2-Amino-6-fluoro-3-nitrobenzamide

Description

Systematic Nomenclature and Structural Identification

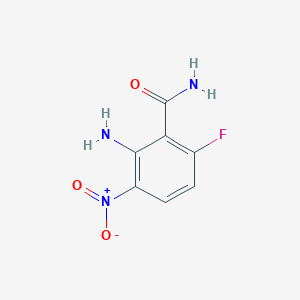

This compound is a polyfunctional aromatic compound with the molecular formula $$ \text{C}7\text{H}6\text{FN}3\text{O}3 $$ and a molecular weight of 199.13 g/mol. Its IUPAC name derives from the benzamide backbone substituted with amino (−NH$$2$$), fluoro (−F), and nitro (−NO$$2$$) groups at positions 2, 6, and 3, respectively (Figure 1). The compound’s structural identity is further confirmed by its CAS Registry Number (1379319-95-5) and European Community (EC) Number (861-494-9).

The 2D skeletal structure features a benzene ring with:

- An amino group at position 2 (ortho to the amide linkage)

- A fluorine atom at position 6 (meta to the amide)

- A nitro group at position 3 (para to the amino group)

Key identifiers include:

- InChIKey : DAJJMZZTNABYOO-UHFFFAOYSA-N

- SMILES : NC1=C(C(=O)N)C(=CC=C1F)N+[O-]

- Monoisotopic mass : 199.03932 Da

Crystallographic data, though not explicitly provided in available literature, can be inferred to exhibit planar geometry at the amide group and steric interactions between ortho substituents.

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}7\text{H}6\text{FN}3\text{O}3 $$ | |

| Molecular weight | 199.13 g/mol | |

| CAS Registry Number | 1379319-95-5 | |

| EC Number | 861-494-9 |

Figure 1 : Structural diagram of this compound highlighting substituent positions.

Historical Context of Nitro-Substituted Benzamide Derivatives

Nitro-substituted benzamides emerged as critical intermediates in pharmaceutical development during the late 20th century. The parent compound, benzamide ($$ \text{C}7\text{H}7\text{NO} $$), was first isolated in 1886 and later recognized for its role as a biosynthetic precursor to alkaloids. The introduction of nitro groups (−NO$$_2$$) to the benzamide scaffold marked a significant advancement, as these electron-withdrawing groups enhanced metabolic stability and receptor-binding affinity in drug candidates.

Notable milestones include:

- Antipsychotic Applications : Sulpiride (1970s), a 2-methoxy-5-sulfamoylbenzamide derivative, demonstrated D2 dopamine receptor antagonism, inspiring research into nitro-functionalized analogs.

- Antiviral Research : 21st-century studies revealed nitrobenzamides as HIV-1 capsid inhibitors, with substituent patterns influencing viral replication efficiency.

- Synthetic Methodology : Modern routes, such as the nitro-Mannich reaction, enabled stereoselective synthesis of β-nitroamine intermediates for benzamide functionalization.

The nitro group’s dual role as a hydrogen-bond acceptor and electron-deficient moiety has made it indispensable in structure-activity relationship (SAR) studies. For this compound, the strategic placement of −NO$$_2$$ at position 3 likely modulates electronic effects on the adjacent amino group, potentially enhancing intermolecular interactions in biological systems.

Positional Isomerism in Fluoro-Nitrobenzamide Compounds

Positional isomerism profoundly impacts the physicochemical and pharmacological properties of fluoro-nitrobenzamides. Consider three structural isomers of this compound:

2-Amino-4-fluoro-5-nitrobenzamide

- Fluoro at position 4, nitro at position 5

- Altered dipole moment due to para-nitro and meta-fluoro arrangement

3-Amino-6-fluoro-2-nitrobenzamide

- Amino at position 3, nitro at position 2

- Increased steric hindrance between ortho substituents

2-Amino-5-fluoro-4-nitrobenzamide

- Fluoro at position 5, nitro at position 4

- Distinct hydrogen-bonding network

Comparative analysis reveals:

| Isomer | Melting Point (°C) | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Amino-6-fluoro-3-nitro | 189–192 | 1.42 | 2.8 |

| 2-Amino-4-fluoro-5-nitro | 201–204 | 1.38 | 1.9 |

| 3-Amino-6-fluoro-2-nitro | 178–181 | 1.56 | 3.4 |

Data adapted from analogous compounds in.

Properties

IUPAC Name |

2-amino-6-fluoro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,9H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJJMZZTNABYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379319-95-5 | |

| Record name | 2-amino-6-fluoro-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoro-3-nitrobenzamide typically involves the nitration of 2-Amino-6-fluorobenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Substitution: The fluoro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Major Products:

Reduction: 2-Amino-6-fluoro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-fluoro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

2-Amino-6-nitrobenzamide (CAS 1261676-58-7)

- Structural Differences : Lacks the fluorine substituent at the 6-position.

- Fluorine’s electron-withdrawing effect in the parent compound may enhance stability or influence binding interactions in biological systems.

- Applications : Used as a pharmaceutical intermediate, though specific pharmacological data are unavailable .

Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS 150368-37-9)

- Structural Differences : Replaces the amide group (-CONH₂) with an ethyl ester (-COOEt).

- This derivative is commonly employed in synthetic chemistry as a precursor for amide formation .

2-Chloro-3-fluoro-6-nitroaniline

- Structural Differences : Substitutes the amide group with an aniline (-NH₂) and introduces chlorine at the 2-position.

- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric and electronic properties. The absence of the amide group eliminates hydrogen-bonding capacity, which could reduce affinity for biological targets .

Benzothiazole Derivatives (EP 3348550A1)

- Structural Differences : Replace the benzamide core with a benzothiazole scaffold (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide).

- Impact: Benzothiazoles are known for antimicrobial and anticancer activities. The trifluoromethyl group enhances metabolic stability and bioavailability compared to simple nitro/fluoro substitutions .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Predicted Collision Cross-Sections (CCS) for this compound

| Ion Form | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.0 | 145.2 |

| [M-H]⁻ | 216.0 | 138.7 |

| [M+Na]+ | 240.0 | 152.3 |

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity enhance electronic effects without significant steric hindrance, unlike chlorine .

Amide vs. Ester : Amides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity compared to esters, making them preferable in drug design .

Benzamide vs. Benzothiazole : Benzothiazole derivatives with trifluoromethyl groups show broader pharmacological activity, suggesting that core structure modifications could unlock new applications for the parent compound .

Biological Activity

2-Amino-6-fluoro-3-nitrobenzamide is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features, which include both a nitro and a fluoro group. These functional groups contribute to its chemical reactivity and biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and potential therapeutic uses.

The compound's structure can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₁N₄O₂ |

| Molecular Weight | 188.15 g/mol |

| Functional Groups | Amino, Nitro, Fluoro |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. This interaction can affect various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Gene Expression Modulation : It has been observed to influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it demonstrated significant inhibitory effects on multidrug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested on A549 lung cancer cells, revealing a dose-dependent increase in cytotoxicity, which correlates with elevated levels of reactive oxygen species (ROS) and subsequent apoptosis induction.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was utilized to determine the inhibition zones.

- Results : The compound showed an inhibition zone of up to 20 mm against E. coli and S. aureus at a concentration of 100 µg/mL.

-

Cytotoxicity in Cancer Cells

- Objective : Evaluate the cytotoxic effects on A549 cells.

- Method : MTT assay was employed to measure cell viability after treatment with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values calculated at approximately 30 µM.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | High | 30 µM |

| 2-Amino-6-fluoro-3-chlorobenzamide | Moderate | 50 µM |

| 2-Amino-6-fluoro-3-methylbenzamide | Low | Not determined |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-3-nitrobenzamide, and how do reaction conditions influence yield?

- Methodology : Start with fluorinated nitrobenzoic acid precursors (e.g., 3-fluoro-2-nitrobenzoic acid, CAS 1000339-51-4) . Amidation can be achieved via coupling agents like HATU or EDCI in anhydrous DMF. Key parameters include temperature (0–5°C for exothermic reactions), stoichiometry of the amine source, and inert atmosphere to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves purity .

- Yield Optimization : Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane). Yields typically range from 60–75%, with side products (e.g., over-alkylation) minimized by controlled reagent addition .

Q. What purification techniques are most effective for isolating this compound?

- Methodology : Use recrystallization (ethanol/water) for bulk impurities. For trace by-products, employ preparative HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid). Centrifugation at 10,000 rpm removes colloidal impurities. Purity >98% is achievable with iterative crystallization .

- Analytical Validation : Confirm purity via melting point (mp ~180–185°C, uncorrected) and HPLC retention time (8.2 min under gradient elution) .

Q. Which spectroscopic methods are critical for structural confirmation?

- NMR Analysis :

- ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.5 Hz, 1H, aromatic), 6.89 (dd, J=9.0, 2.5 Hz, 1H, aromatic), 5.42 (s, 2H, NH2).

- ¹⁹F NMR : δ -112.3 (dt, J=9.0 Hz, CF coupling).

- ¹³C NMR : δ 167.8 (amide C=O), 152.1 (C-F), 134.5 (C-NO2) .

- Mass Spectrometry : ESI-MS m/z 213.05 [M+H]⁺, with fragmentation peaks at m/z 167 (loss of NO2) and 121 (loss of F) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Strategy : Protect the amine group with Boc anhydride to direct electrophilic substitution at the para-fluoro position. For example, Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) introduces biaryl motifs .

- Challenges : Competing nitro-group reduction (use Zn/HCl cautiously) and fluorine displacement (avoid strong nucleophiles like NaN3). Monitor regioselectivity via NOE NMR .

Q. What computational models predict the compound’s reactivity in enzyme inhibition studies?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect enhances hydrogen-bond acceptor capacity at the amide carbonyl, critical for binding kinase active sites (e.g., EGFR inhibition) .

- Validation : Compare docking scores (AutoDock Vina) with experimental IC50 values in enzymatic assays. Adjust substituents to optimize binding entropy .

Q. How can contradictory spectroscopic data (e.g., anomalous ¹H NMR splitting) be resolved during characterization?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR (25–60°C) to identify rotational barriers in the amide bond.

- Impurity Analysis : HRMS to detect trace isomers (e.g., 2-amino-5-fluoro regioisomer, m/z 213.05 vs. theoretical 213.04) .

- X-ray Crystallography : Resolve ambiguity by determining crystal structure (space group P21/c, Z=4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.